molecular formula C54H74N2O12+2 B13449565 (R)-cis-5xi-MethylAtracuriumDibesylate CAS No. 1193104-81-2

(R)-cis-5xi-MethylAtracuriumDibesylate

Cat. No.: B13449565
CAS No.: 1193104-81-2
M. Wt: 943.2 g/mol
InChI Key: PAKVVHQJBKSXKI-MNBFTIRFSA-N
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Description

®-cis-5xi-MethylAtracuriumDibesylate is a synthetic compound known for its applications in various scientific fields, particularly in medicinal chemistry. It is a derivative of atracurium, a neuromuscular-blocking agent used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cis-5xi-MethylAtracuriumDibesylate involves multiple steps, starting from the appropriate chiral precursors. The key steps include:

    Chiral Resolution: The initial step involves the resolution of racemic mixtures to obtain the desired ®-enantiomer.

    Coupling Reactions: The resolved chiral intermediate undergoes coupling reactions with various reagents to introduce the methyl and other functional groups.

    Cyclization: The intermediate is then cyclized under controlled conditions to form the core structure of the compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-cis-5xi-MethylAtracuriumDibesylate in high purity.

Industrial Production Methods

Industrial production of ®-cis-5xi-MethylAtracuriumDibesylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of starting materials are subjected to the synthetic route described above.

    Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industrial standards.

    Quality Control: Rigorous quality control measures are implemented to verify the purity and potency of the compound.

Chemical Reactions Analysis

Types of Reactions

®-cis-5xi-MethylAtracuriumDibesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various analogs and derivatives of ®-cis-5xi-MethylAtracuriumDibesylate, each with potentially different pharmacological properties.

Scientific Research Applications

®-cis-5xi-MethylAtracuriumDibesylate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studying chiral synthesis and reaction mechanisms.

    Biology: The compound is employed in studies involving neuromuscular junctions and neurotransmission.

    Medicine: It serves as a reference compound in the development of new neuromuscular-blocking agents.

    Industry: The compound is used in the formulation of anesthetic drugs and in quality control processes.

Mechanism of Action

®-cis-5xi-MethylAtracuriumDibesylate exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the action of acetylcholine, preventing muscle contraction and leading to muscle relaxation. The compound’s mechanism involves:

    Molecular Targets: Nicotinic acetylcholine receptors.

    Pathways Involved: Inhibition of acetylcholine binding and subsequent prevention of depolarization of the muscle membrane.

Comparison with Similar Compounds

Similar Compounds

    Atracurium: The parent compound, used widely in clinical settings.

    Cisatracurium: A stereoisomer of atracurium with similar applications but different pharmacokinetic properties.

    Mivacurium: Another neuromuscular-blocking agent with a shorter duration of action.

Uniqueness

®-cis-5xi-MethylAtracuriumDibesylate is unique due to its specific chiral configuration, which may confer distinct pharmacological properties compared to its analogs. Its precise mechanism of action and potential for fewer side effects make it a valuable compound in both research and clinical applications.

Properties

CAS No.

1193104-81-2

Molecular Formula

C54H74N2O12+2

Molecular Weight

943.2 g/mol

IUPAC Name

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]hexyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C54H74N2O12/c1-36(68-54(58)22-26-56(3)24-20-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-16-18-46(60-5)48(31-38)62-7)14-12-13-27-67-53(57)21-25-55(2)23-19-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-15-17-45(59-4)47(30-37)61-6/h15-18,30-36,43-44H,12-14,19-29H2,1-11H3/q+2/t36?,43-,44-,55-,56-/m1/s1

InChI Key

PAKVVHQJBKSXKI-MNBFTIRFSA-N

Isomeric SMILES

CC(CCCCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)OC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Canonical SMILES

CC(CCCCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)OC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Origin of Product

United States

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